molecular formula C9H8N6OS B2516631 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine CAS No. 1946813-70-2

5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B2516631
CAS No.: 1946813-70-2
M. Wt: 248.26
InChI Key: MWRHDRZHDCJRCA-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a 2-amine group and a substituted pyrazole moiety at the 5-position. The pyrazole ring is further substituted with a methyl group at the 1-position and a 1,2-oxazole ring at the 4-position. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

5-[2-methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6OS/c1-15-7(8-13-14-9(10)17-8)5(4-11-15)6-2-3-12-16-6/h2-4H,1H3,(H2,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRHDRZHDCJRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=CC=NO2)C3=NN=C(S3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method starts with the preparation of the oxazole and pyrazole intermediates, followed by their coupling with a thiadiazole derivative. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles may be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Functionalization of the 2-Amino Group

The primary amine at position 2 undergoes nucleophilic substitution or condensation:

Sulfonylation

Reaction with sulfonyl chlorides forms sulfonamide derivatives:

text
R-SO₂Cl + Thiadiazol-2-amine → R-SO₂-NH-Thiadiazole

Conditions :

  • Dichloromethane, triethylamine, 0–5°C .

  • Yields: 50–75% for analogous compounds .

Acylation

Reaction with acyl chlorides or anhydrides:

text
R-COCl + Thiadiazol-2-amine → R-CO-NH-Thiadiazole

Conditions :

  • THF, room temperature, 12–24 h .

Modification of the Pyrazole-Oxazole Substituent

The 1-methyl-4-(1,2-oxazol-5-yl)pyrazole group participates in:

Electrophilic Substitution

  • Nitration : Directed by the oxazole’s electron-withdrawing nature.

  • Halogenation : Bromine or chlorine may substitute at the oxazole’s 4-position .

Cross-Coupling Reactions

Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups:

text
Pyrazole-Oxazole-Br + Ar-B(OH)₂ → Pyrazole-Oxazole-Ar

Conditions :

  • Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Oxidative and Reductive Transformations

  • Oxidation : The thiadiazole sulfur atom may oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to a dihydrooxazole .

Biologically Relevant Interactions

The compound interacts with biological targets via:

  • Hydrogen bonding : Through the 2-amino group and oxazole nitrogen.

  • π-Stacking : Aromatic interactions between the pyrazole-oxazole system and protein residues .

Stability and Degradation

  • Acid/Base Sensitivity : The thiadiazole ring undergoes hydrolysis in strong acids (HCl) or bases (NaOH), yielding thiourea derivatives .

  • Thermal Stability : Decomposes above 250°C without melting .

Key Research Findings

Reaction TypeKey ObservationReference
SulfonylationEnhanced bioavailability in derivatives
Oxidative CyclizationEfficient for mesoionic thiadiazole synthesis
Anticonvulsant ActivityLinked to electron-withdrawing substituents

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a reference for synthesizing new derivatives with potential herbicidal and antimicrobial activities. Its structure allows researchers to explore modifications that could enhance efficacy against various biological targets. The synthesis of similar thiadiazole derivatives has been documented to yield compounds with notable biological activities .

Biology

Biologically, the compound has been studied for its inhibitory effects on specific enzymes critical to various metabolic pathways. For instance, its role in inhibiting enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) is significant for understanding herbicidal mechanisms . Additionally, derivatives of thiadiazole compounds have shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria .

Medicine

The medicinal applications of this compound are primarily focused on its potential as an antimicrobial agent. Studies have demonstrated that derivatives exhibit moderate to high activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The structural features of the compound facilitate interactions with microbial targets, making it a candidate for further drug development.

Agriculture

In agricultural science, compounds like 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine are investigated for their herbicidal properties. Research indicates that similar compounds can inhibit photosynthesis and carotenoid biosynthesis in target plants, leading to effective weed control . The compound's efficacy in crop protection can significantly impact agricultural practices by providing alternatives to traditional herbicides.

Antimicrobial Activity

A study conducted by Mahendrasinh et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial properties. The results indicated that certain modifications led to enhanced antibacterial activity against common pathogens .

Herbicidal Mechanism

Research on the mechanism of action of thiadiazole compounds revealed that they disrupt essential physiological processes in plants. Inhibiting HPPD interferes with carotenoid synthesis, which is crucial for plant health and survival . This mechanism was validated through field trials demonstrating the effectiveness of these compounds in real agricultural settings.

Mechanism of Action

The mechanism of action of 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

  • 5-(Pyridine-4-yl)-1,3,4-thiadiazol-2-amine () : Pyridine’s electron-withdrawing nature contrasts with oxazole’s moderate electron deficiency. This difference may influence binding affinity in enzyme inhibition (e.g., kinase targets).
Table 1: Structural and Electronic Comparison
Compound Key Substituents XLogP3 Hydrogen Bond Donors Molecular Weight
Target Compound Pyrazole-oxazole-thiadiazole ~2.5* 1 ~278.3*
5-(2-Methoxyphenyl)-thiadiazol-2-amine Methoxyphenyl 1.8 1 223.3
5-(Pyridine-4-yl)-thiadiazol-2-amine Pyridine 1.2 1 194.2
5-(4-Methylthiazol-5-yl)-thiadiazol-2-amine Thiazole 1.9 1 198.3

*Estimated based on analogous structures.

Physicochemical and Crystallographic Insights

  • Crystal Packing : In analogues like 5-[(2-methyl-4-nitroimidazol-1-yl)methyl]-thiadiazol-2-amine (), hydrogen bonds (N–H⋯N, C–H⋯O) and π–π interactions (centroid distance 3.9 Å) stabilize the lattice. The target compound’s oxazole ring may form similar interactions, influencing solubility and stability .
  • LogP and Solubility : The target compound’s higher XLogP3 (~2.5) compared to pyridine derivatives suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Biological Activity

5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine (CAS Number: 1946813-70-2) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.

Chemical Structure and Properties

The molecular formula of the compound is C₁₀H₈N₄OS, with a molecular weight of 248.27 g/mol. The presence of thiadiazole and oxazole rings in its structure contributes to its diverse biological activities.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Anticancer Activity

Several studies have highlighted the potential of thiadiazole derivatives as anticancer agents. In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer). The compound showed GI₅₀ values in the range of 3.29 to 10 µg/mL against these cell lines .

Cell LineGI₅₀ Value (µg/mL)
HCT1163.29
H46010
MCF7Range: 0.74–10

Anti-inflammatory Activity

Thiadiazole derivatives also demonstrate anti-inflammatory properties. Studies have indicated that certain compounds can inhibit the production of pro-inflammatory cytokines in vitro. These findings suggest that the compound may serve as a scaffold for developing new anti-inflammatory drugs .

Anticonvulsant Activity

Research into the anticonvulsant properties of thiadiazole derivatives has shown promising results. Compounds similar to this compound were evaluated in seizure models and exhibited protective effects against seizures induced by maximal electroshock and pentylenetetrazole .

Case Studies

A recent study focused on synthesizing a series of thiadiazole derivatives and evaluating their biological activities. Among these derivatives, some exhibited potent anticancer effects and were further analyzed for their mechanisms of action . Another study highlighted the synthesis of novel thiadiazole compounds with enhanced antimicrobial activity compared to existing treatments .

Q & A

Q. What are the optimized synthetic routes for 5-[1-methyl-4-(1,2-oxazol-5-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine, and how do reaction conditions influence yield?

Answer: Synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Cyclization of hydrazide precursors with reagents like phosphorus oxychloride (POCl₃) at 120°C to form the oxazole and pyrazole rings .
  • Thiadiazole formation via cyclocondensation of thiourea derivatives with H₂SO₄ or iodine in basic media .
    Critical parameters:
  • Solvent choice (DMF or ethanol for polar intermediates) .
  • Catalysts (e.g., triethylamine for deprotonation) .
  • Temperature control to avoid side reactions (e.g., ring-opening of oxazole) .
    Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry of coupling agents.

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Answer:

  • ¹H/¹³C NMR : Assign peaks based on expected chemical environments:
    • Thiadiazole NH₂ protons appear as broad singlets (δ 5.5–6.5 ppm).
    • Oxazole protons resonate as doublets (δ 7.0–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₃ from the pyrazole methyl group) .
  • IR spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) .

Q. What are the primary challenges in purifying this compound, and what chromatographic techniques are recommended?

Answer:

  • Challenges : Co-elution of regioisomers (due to similar polarity) and residual solvents (DMF, POCl₃).
  • Solutions :
    • Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation .
    • Preparative TLC with ethyl acetate/hexane (3:7) for small-scale purification .
    • Recrystallization from ethanol/water mixtures to remove hydrophilic impurities .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking studies : Target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinity of the thiadiazole-amine core .
  • QSAR models : Correlate substituent effects (e.g., oxazole vs. triazole) with biological activity using descriptors like logP and H-bond acceptor count .
  • DFT calculations : Optimize geometries to assess electronic effects (e.g., electron-withdrawing groups on the pyrazole ring) on reactivity .

Q. How should researchers resolve contradictory data in biological assays (e.g., conflicting IC₅₀ values across studies)?

Answer:

  • Controlled variables : Standardize assay conditions (pH, temperature, cell line passage number) .
  • Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show variability .
  • Metabolite screening : Use LC-MS to rule out off-target interactions or compound degradation in cell media .

Q. What strategies mitigate regioselectivity issues during oxazole-pyrazole coupling?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., Boc on the pyrazole NH) to steer coupling to the C4 position .
  • Metal catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C–C bond formation between heterocycles .
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing thermal decomposition pathways .

Q. How do structural modifications (e.g., substituting oxazole with triazole) impact physicochemical and pharmacological properties?

Answer:

  • Physicochemical effects :

    Modification logP Aqueous Solubility Thermal Stability
    Oxazole (original)2.1LowHigh (ΔT > 200°C)
    1,2,4-Triazole1.8ModerateModerate (ΔT ~ 150°C)
    1,3,4-Thiadiazole2.5LowHigh (ΔT > 220°C)
  • Pharmacological effects :

    • Triazole derivatives show improved CYP450 metabolic stability but reduced target affinity .
    • Thiadiazole analogs exhibit stronger π-π stacking with aromatic enzyme pockets .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Answer:

  • NMR-XRD alignment : Compare experimental NMR shifts with computed shifts from XRD-derived coordinates (using software like Gaussian). Discrepancies may indicate dynamic conformers .
  • Dynamic effects : Use variable-temperature NMR to detect rotameric equilibria (e.g., thiadiazole NH₂ rotation) .

Q. What in silico tools are recommended for predicting ADMET properties?

Answer:

  • SwissADME : Predicts blood-brain barrier permeability (low for this compound due to high polar surface area > 80 Ų) .
  • ProTox-II : Flags potential hepatotoxicity (e.g., thiadiazole-related glutathione depletion) .

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